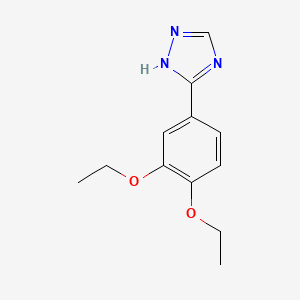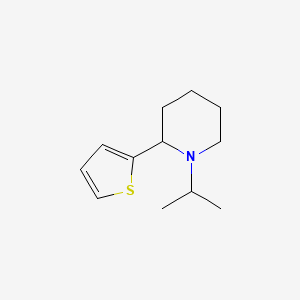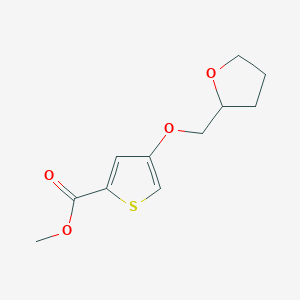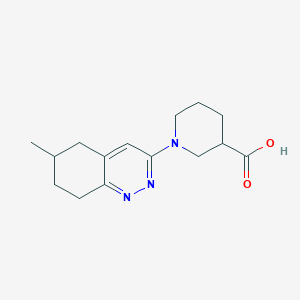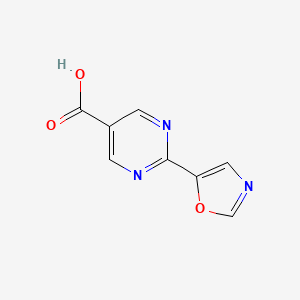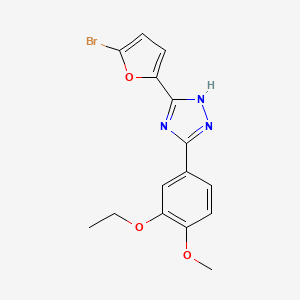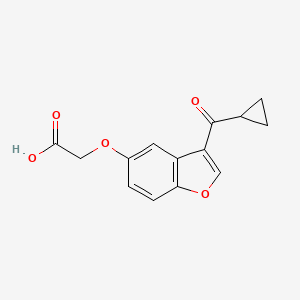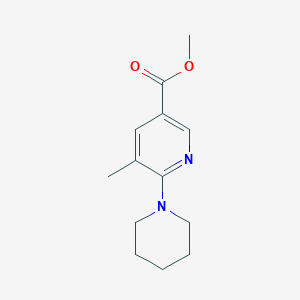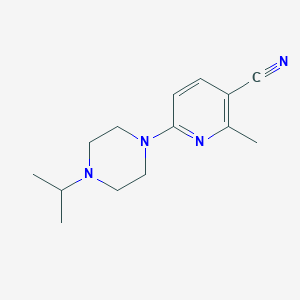
1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone is a compound that features a pyrrolidine ring and a methylpyridine moietyThe pyrrolidine ring is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Méthodes De Préparation
The synthesis of 1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 2-methylpyridine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and may involve steps such as amination and cyclization . Industrial production methods may involve optimizing these reactions to increase yield and purity, often using advanced techniques and equipment.
Analyse Des Réactions Chimiques
1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyrrolidin-2-ones, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as therapeutic agents due to their ability to interact with specific biological targets. The pyrrolidine ring’s unique properties, such as its non-planarity and stereogenicity, make it a valuable scaffold for drug design . Additionally, this compound is used in the development of new materials and catalysts in the industry .
Mécanisme D'action
The mechanism of action of 1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can bind to enantioselective proteins, leading to different biological effects depending on the spatial orientation of substituents. This interaction can modulate various biological pathways, making the compound a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
1-(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as pyrrolidine-2-one and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring but differ in their substituents and overall structure. The unique combination of the pyrrolidine ring and the methylpyridine moiety in this compound provides distinct properties that can be advantageous in specific applications .
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
1-[2-(2-methylpyridin-4-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H16N2O/c1-9-8-11(5-6-13-9)12-4-3-7-14(12)10(2)15/h5-6,8,12H,3-4,7H2,1-2H3 |
Clé InChI |
ONKJTTOMVVIQDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)C2CCCN2C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15057682.png)
